REACTION_CXSMILES
|
[NH2:1][C:2]1([C:11](OCC)=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3]1.[BH4-].[Na+]>O.C(O)C>[NH2:1][C:2]1([CH2:11][OH:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.292 g
|
Type
|
reactant
|
Smiles
|
NC1(CCC2=CC=CC=C12)C(=O)OCC
|
Name
|
|
Quantity
|
0.275 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
water ethanol
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O.C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
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4 h
|
Type
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CONCENTRATION
|
Details
|
The reaction was concentrated by rotary evaporation the
|
Type
|
CUSTOM
|
Details
|
partitioned between water (5 mL), ethyl ether (20 mL), 1N aqueous sodium hydroxide (0.712 mL)
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Type
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ADDITION
|
Details
|
Solid sodium chloride was added
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Type
|
CONCENTRATION
|
Details
|
to saturate the aqueous phase
|
Type
|
CUSTOM
|
Details
|
separate the phases
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl ether (2×25 mL)
|
Type
|
WASH
|
Details
|
The combined ethereal extracts were washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCC2=CC=CC=C12)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.209 mmol | |
AMOUNT: MASS | 0.197 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |